Pglu-asp dkp
CAS No.: 151367-95-2
Cat. No.: VC0121542
Molecular Formula: C9H11N3O4
Molecular Weight: 225.204
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151367-95-2 |
|---|---|
| Molecular Formula | C9H11N3O4 |
| Molecular Weight | 225.204 |
| IUPAC Name | 2-[(3S,8aS)-1,4,6-trioxo-3,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazin-3-yl]acetamide |
| Standard InChI | InChI=1S/C9H11N3O4/c10-6(13)3-4-9(16)12-5(8(15)11-4)1-2-7(12)14/h4-5H,1-3H2,(H2,10,13)(H,11,15)/t4-,5-/m0/s1 |
| Standard InChI Key | ZNCJOFLZDKGPTL-WHFBIAKZSA-N |
| SMILES | C1CC(=O)N2C1C(=O)NC(C2=O)CC(=O)N |
Introduction
Chemical Structure and Properties
Pyroglutamylaspartate diketopiperazine features a complex heterocyclic structure with multiple functional groups that contribute to its unique chemical and biological properties. The chemical name for this compound is octahydro-1,4,6-trioxopyrrolo(1,2-a)pyrazine-3-acetamide (3S-trans)- . Its molecular formula is C9H11N3O4, with an exact mass of 225.075 Daltons.
The compound consists of a fused ring system where a pyroglutamic acid residue and an aspartic acid residue are joined through two peptide bonds to form a diketopiperazine core structure. The stereochemistry of the compound is indicated as (3S-trans)-, reflecting specific spatial arrangements of substituents that are critical for its biological recognition and activity.
Table 1: Physical and Chemical Properties of Pglu-asp dkp
| Property | Value |
|---|---|
| Molecular Formula | C9H11N3O4 |
| Molecular Weight | 225.204 |
| Exact Mass | 225.075 |
| CAS Number | 151367-95-2 |
| InChI Key | ZNCJOFLZDKGPTL-WHFBIAKZSA-N |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| XLogP3 | -2.4 |
| Topological Polar Surface Area | 110Ų |
| Stereochemistry | 3S-trans |
The negative XLogP3 value (-2.4) indicates that Pglu-asp dkp is hydrophilic, suggesting good water solubility but potentially limited membrane permeability . This characteristic is important to consider when evaluating the compound's potential as a drug candidate or research tool. The topological polar surface area of 110Ų further supports its hydrophilic nature and provides insights into its potential pharmacokinetic behavior.
Synthesis Methods
The synthesis of pyroglutamylaspartate diketopiperazine has been documented through various approaches, with the most common method involving cyclization reactions of linear dipeptide precursors. The diketopiperazine (DKP) cyclization and subsequent pyroglutamic acid (pGlu) formation can be achieved under controlled conditions, typically employing phosphate buffer systems.
One documented method describes the completion of DKP cyclization and subsequent pGlu formation in approximately 7 hours using 0.5 M phosphate buffer (pH 7.0) at 56°C, yielding about 65% of the purified product . This represents a relatively efficient synthetic route for obtaining Pglu-asp dkp under mild conditions.
Table 2: Synthesis Conditions for Pglu-asp dkp
| Parameter | Value |
|---|---|
| Buffer System | 0.5 M Phosphate Buffer |
| pH | 7.0 |
| Temperature | 56°C |
| Reaction Time | 7 hours |
| Yield | Approximately 65% |
It should be noted that the formation of Pglu-asp dkp has also been observed as a side reaction during peptide synthesis procedures, particularly during the condensation of pyroglutamic acid active ester with C-protected asparaginyl-proline derivatives . This unintended formation highlights the reactivity of these precursors and the thermodynamic stability of the resulting diketopiperazine structure.
Formation Mechanisms
The formation of pyroglutamylaspartate diketopiperazine typically occurs through specific cyclization pathways. In the context of peptide chemistry, two general pathways have been described for compounds of this class: diketopiperazine (DKP) formation and pyroglutamic acid (pGlu) formation .
The mechanism for DKP formation involves an intramolecular aminolysis reaction, where the N-terminal amino group attacks the carbonyl carbon of the second amino acid residue, leading to the formation of a six-membered ring structure. This reaction is favored when the N-terminal amino group is unprotonated, as demonstrated in studies with model peptides where the rate of DKP formation was shown to depend on the ionization state of the N-terminal amino group .
The formation of the pyroglutamic acid component typically involves the cyclization of glutamic acid or glutamine residues through a nucleophilic attack of the amino group on the side chain carbonyl, resulting in the characteristic pyrrolidone ring structure. When this residue is positioned at the N-terminus of a peptide, it can undergo further cyclization with a neighboring residue to form compounds like Pglu-asp dkp.
Several factors influence the kinetics of diketopiperazine formation, including:
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pH: Higher pH values generally accelerate the reaction due to increased deprotonation of the N-terminal amino group
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Temperature: Elevated temperatures increase the rate of cyclization
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Buffer concentration and species: Phosphate and glycine buffers have been shown to exhibit general base catalysis
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Primary sequence: The nature of the amino acid residues significantly affects the rate of DKP formation
These mechanistic insights are valuable for both controlling unwanted DKP formation during peptide synthesis and for developing targeted synthetic routes to obtain Pglu-asp dkp and related compounds.
Applications in Research
Pyroglutamylaspartate diketopiperazine has found applications in various research contexts, although specific applications for this particular compound are somewhat limited in the literature compared to the broader class of diketopiperazines.
Diketopiperazines as a class have been extensively studied for their potential therapeutic applications, including antimicrobial, antitumor, and antiviral activities . Some DKPs have also shown potential in treating ischemic brain injury and have been investigated for their role in quorum-sensing signaling and as potential treatments for Alzheimer's disease .
The specific research applications of Pglu-asp dkp can be inferred from studies on related pyroglutamyl-containing peptides, which have been implicated in the formation of amorphous and fibrillar deposits in neurodegenerative conditions such as Alzheimer's disease, familial British dementia, and familial Danish dementia . This suggests potential relevance of Pglu-asp dkp in neurodegeneration research.
Additionally, as a stable cyclic peptide, Pglu-asp dkp may serve as a useful model compound for studying peptide cyclization mechanisms and as a building block for the synthesis of more complex peptide-based molecules with potential biological activities.
Comparison with Related Compounds
Pyroglutamylaspartate diketopiperazine belongs to a larger family of diketopiperazines and can be compared with structurally related compounds to better understand its distinctive properties and potential applications.
Table 3: Comparison of Pglu-asp dkp with Related Compounds
While Pglu-asp dkp shares the basic diketopiperazine scaffold with many related compounds, its distinctive features include the combination of a pyroglutamyl residue with an aspartate residue, which determines its unique physical properties and potential biological interactions.
Other diketopiperazines derived from marine organisms have shown various bioactivities including antimicrobial, cytotoxic, enzyme inhibitory, and anti-inflammatory properties , suggesting potential areas for future investigation of Pglu-asp dkp's biological effects.
Future Research Directions
Given the current state of knowledge regarding pyroglutamylaspartate diketopiperazine, several promising avenues for future research can be identified:
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Comprehensive biological activity screening to determine potential therapeutic applications
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Investigation of structure-activity relationships through the synthesis and testing of structural analogs
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Exploration of Pglu-asp dkp's potential role in neurodegeneration processes, particularly in relation to protein aggregation disorders
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Development of improved synthetic routes to enhance yield and purity
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Studies on the pharmacokinetic properties of Pglu-asp dkp to assess its potential as a drug candidate
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Investigation of Pglu-asp dkp as a building block for the development of more complex bioactive molecules
These research directions would contribute significantly to expanding our understanding of this interesting compound and potentially unlock new applications in medicinal chemistry and biochemical research.
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